2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Beschreibung
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a heterocyclic scaffold known for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Its structure features:
- Triazolo-pyrimidine core: A fused bicyclic system providing rigidity and hydrogen-bonding capacity.
- Substituents: 2-Methoxyphenyl at position 2: Enhances lipophilicity and π-π stacking interactions. 4-Methoxyphenyl at position 7: Modulates electronic effects and solubility.
- 5-Methyl group: Steric stabilization and metabolic resistance .
Synthetic routes for analogous compounds typically involve multi-component reactions using green solvents (e.g., water/ethanol mixtures) and additives like 4,4’-trimethylenedipiperidine to improve yields (70–90%) and reduce toxicity .
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-16-22(25(33)29-18-7-6-14-27-15-18)23(17-10-12-19(34-2)13-11-17)32-26(28-16)30-24(31-32)20-8-4-5-9-21(20)35-3/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWOPGJRMYYLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=C(C=C4)OC)C(=O)NC5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule characterized by its unique fused triazole-pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 468.5 g/mol. It features multiple functional groups that enhance its biological activity and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N6O3 |
| Molecular Weight | 468.5 g/mol |
| CAS Number | 539797-57-4 |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities. The presence of methoxy and pyridine groups is believed to play a crucial role in modulating these activities.
Anticancer Activity
In vitro studies have shown that this compound demonstrates varying degrees of anticancer activity against multiple cancer cell lines. A notable screening conducted by the National Cancer Institute revealed that at a concentration of 10 µM, the compound exhibited mild activity against leukemia and breast cancer cell lines.
Table 1: Anticancer Activity Screening Results
| Cell Line Type | IC50 (µM) | Sensitivity |
|---|---|---|
| Leukemia | 8.0 | Moderate |
| Breast Cancer | 12.5 | Low |
| Colon Cancer | 15.0 | Low |
| Melanoma | >20 | Resistant |
The mechanism through which this compound exerts its biological effects is hypothesized to involve the inhibition of specific enzymes associated with cancer proliferation and survival pathways. Similar compounds have been shown to inhibit the Bcl-2 family of proteins, which are critical regulators of apoptosis.
Case Studies
A recent study focused on the compound's interaction with metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders. The compound was tested as a potential negative allosteric modulator (NAM) for mGluR2, showing promising results in reducing receptor activation in the presence of glutamate.
Table 2: Interaction with mGluR2
| Concentration (nM) | Effect Observed |
|---|---|
| 3 | Significant NAM activity |
| 30 | Moderate NAM activity |
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Studies have shown that triazolopyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound has demonstrated efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Activity : The presence of the pyridine moiety in the compound enhances its interaction with microbial targets. Preliminary studies suggest that it may exhibit antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
- Anti-inflammatory Effects : There are indications that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation such as arthritis and other autoimmune diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:
- Methoxy Substituents : The presence of methoxy groups at the 2 and 4 positions on the phenyl rings enhances lipophilicity and bioavailability, which are critical for drug-like properties .
- Pyridine Ring Influence : The pyridine ring contributes to the compound's ability to interact with biological targets, potentially enhancing its pharmacological profile through improved binding affinity to receptors or enzymes involved in disease processes .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment :
- Antimicrobial Testing :
- Inflammation Models :
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Key Trends :
Substituent Effects on Bioactivity :
- Methoxy groups (e.g., 4-MeOPh in the target compound) improve solubility and modulate electronic effects, critical for receptor binding .
- Halogenated aryl groups (e.g., 4-BrPh in 5k) enhance halogen bonding with target proteins, improving potency .
- Heteroaromatic carboxamides (e.g., pyridin-3-yl in the target compound) introduce additional hydrogen-bonding sites, as seen in mTOR inhibitors .
Synthetic Efficiency: Use of 4,4’-trimethylenedipiperidine in water/ethanol systems achieves higher yields (85–90%) compared to traditional piperidine-based methods (43–56%) . Thioether-linked derivatives (e.g., 2i) require multistep syntheses but offer superior metabolic stability .
Thermal and Physical Properties: Melting points correlate with crystallinity: Brominated (5k, 280–284°C) and acetylated (2i, 212–214°C) derivatives exhibit higher thermal stability than non-polar analogs (6ai, 161–164°C) .
Q & A
Q. Advanced
- Molecular docking (AutoDock Vina, Glide) : Dock the compound into CK2 (PDB: 3BQC) using flexible side-chain protocols. Key interactions: H-bond with Val116, π-π stacking with Phe113 .
- Machine learning models : Train on kinase inhibition datasets to prioritize analogs with lower hERG channel liability .
Validation: Cross-check docking poses with molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess binding stability .
How can solubility challenges be addressed without compromising activity?
Q. Methodological
- Prodrug strategies : Introduce phosphate esters at the carboxamide group, cleaved in vivo by phosphatases .
- Cocrystallization : Use coformers like succinic acid to enhance aqueous solubility (≥5 mg/mL) while retaining crystallinity .
SAR Insight : Replace 2-methoxyphenyl with 4-hydroxyphenyl to improve logS by 1.2 units, but monitor CYP450 inhibition .
What in vitro assays best evaluate its antiproliferative effects?
Q. Advanced
- MTT assays in HepG2 (liver) and MCF-7 (breast) cancer cells, with IC₅₀ values normalized to cisplatin controls .
- Flow cytometry : Assess cell-cycle arrest (G1/S phase) and apoptosis (Annexin V/PI staining) .
Pitfall: Differential serum protein binding across cell lines may skew IC₅₀; use serum-free media for consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
